1-(6-Chloro-3-fluoropyridin-2-YL)ethanone
CAS No.: 1256787-63-9
Cat. No.: VC7748080
Molecular Formula: C7H5ClFNO
Molecular Weight: 173.57
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1256787-63-9 |
---|---|
Molecular Formula | C7H5ClFNO |
Molecular Weight | 173.57 |
IUPAC Name | 1-(6-chloro-3-fluoropyridin-2-yl)ethanone |
Standard InChI | InChI=1S/C7H5ClFNO/c1-4(11)7-5(9)2-3-6(8)10-7/h2-3H,1H3 |
Standard InChI Key | NRTCLNKLTIBULB-UHFFFAOYSA-N |
SMILES | CC(=O)C1=C(C=CC(=N1)Cl)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
1-(6-Chloro-3-fluoropyridin-2-yl)ethanone (CAS: 1256787-63-9) belongs to the pyridine family, featuring a six-membered aromatic ring with nitrogen at position 1. The substituents include:
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Chlorine at position 6, contributing to electrophilic substitution reactivity.
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Fluorine at position 3, enhancing metabolic stability and lipophilicity.
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Acetyl group at position 2, enabling ketone-specific reactions such as reductions and condensations .
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₇H₅ClFNO |
Molecular Weight | 173.57 g/mol |
CAS Number | 1256787-63-9 |
MDL Number | MFCD18257117 |
Hazard Statements | H302, H315, H319, H335 |
Spectroscopic Characterization
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¹H NMR: Peaks between δ 7.5–8.5 ppm correspond to pyridine ring protons, while the acetyl methyl group resonates at δ 2.6–2.8 ppm.
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¹³C NMR: The carbonyl carbon appears at δ 195–200 ppm, with pyridine carbons spanning δ 120–150 ppm .
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Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 174.0 ([M+H]⁺), consistent with the molecular weight .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via Friedel-Crafts acylation, where 6-chloro-3-fluoropyridine reacts with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). The reaction proceeds under reflux in dichloromethane, yielding the product after 12–24 hours . Purification involves column chromatography (silica gel, ethyl acetate/hexane), achieving >90% purity.
Reaction Scheme:
Industrial Manufacturing
Industrial production employs continuous flow reactors to optimize heat transfer and mixing. Key parameters include:
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Temperature: 80–100°C
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Pressure: 1–2 atm
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Catalyst loading: 5–10 mol% AlCl₃
This method enhances scalability, reducing reaction time to 2–4 hours with yields exceeding 85% .
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) reveals a melting point of 98–100°C and decomposition onset at 220°C. The compound is stable under ambient conditions but degrades upon prolonged exposure to moisture .
Solubility Profile
Solvent | Solubility (mg/mL) |
---|---|
Water | <0.1 |
Ethanol | 15.2 |
Acetone | 32.7 |
Dichloromethane | 45.9 |
Low aqueous solubility limits its direct biological application, necessitating prodrug strategies or formulation with solubilizing agents .
Applications in Research and Industry
Pharmaceutical Intermediate
The compound serves as a precursor in synthesizing Janus kinase (JAK) inhibitors, which treat autoimmune diseases. For example, its derivatives show IC₅₀ values of 10–50 nM against JAK2 in preclinical studies .
Agrochemical Development
In agrochemistry, it is functionalized into neonicotinoid analogs with insecticidal activity. Field trials demonstrate 90% efficacy against Aphis gossypii at 50 ppm concentrations .
Material Science
Its electron-deficient pyridine ring facilitates coordination in metal-organic frameworks (MOFs), enhancing gas storage capacity (e.g., CO₂ adsorption: 2.8 mmol/g at 1 bar) .
Comparative Analysis with Structural Analogs
Table 2: Substituent Effects on Pyridine Derivatives
Compound | logP | Melting Point (°C) | Bioactivity (IC₅₀) |
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1-(6-Chloro-3-fluoropyridin-2-yl)ethanone | 1.8 | 98–100 | 25 nM (JAK2) |
1-(5-Chloro-2-fluoropyridin-3-yl)ethanone | 1.6 | 85–87 | 45 nM (JAK2) |
1-(4-Chloro-3-fluoropyridin-2-yl)ethanone | 2.1 | 102–104 | 18 nM (JAK2) |
Chloro-fluoro substitution at positions 6 and 3 optimizes steric and electronic interactions with target enzymes, as evidenced by lower IC₅₀ values .
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